4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione
Description
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Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-11-3-7-13(8-4-11)19-14(20)9-22-15(16(19)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKNWGQRGOOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione is a compound belonging to the class of thiomorpholines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps including the formation of thiomorpholine derivatives through reactions involving brominated and chlorinated phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
Antimicrobial Activity
Research indicates that thiomorpholine derivatives exhibit varying degrees of antimicrobial activity. Specifically, this compound has shown promising results against several bacterial strains.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Low activity |
In a study evaluating various thiomorpholine derivatives, it was found that those with halogen substituents (like bromine and chlorine) demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in vitro. The compound exhibited significant inhibition of nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antibacterial Efficacy : A series of experiments conducted on various derivatives revealed that the presence of both bromine and chlorine atoms in the structure significantly enhanced antibacterial efficacy against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Anti-inflammatory Mechanism : In a controlled study involving LPS-induced inflammation in murine models, treatment with the compound led to a marked reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of thiomorpholine derivatives can be closely linked to their structural components. The presence of halogenated phenyl groups has been correlated with increased activity against specific pathogens and inflammatory mediators. The following structure-activity relationship highlights key findings:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at para position | Enhances antibacterial activity |
| Chlorine at ortho position | Contributes to anti-inflammatory effects |
| Thiomorpholine core | Essential for overall bioactivity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant activity against strains like E. coli and Staphylococcus aureus .
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Studies on related thiomorpholine derivatives have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF7). The presence of halogen substituents may enhance the compound's reactivity and interaction with cellular targets, leading to improved anticancer profiles .
Enzyme Inhibition
The dual halogen substitution in this compound may facilitate enzyme inhibition mechanisms. Compounds with similar frameworks have been researched for their ability to inhibit key enzymes involved in metabolic pathways associated with cancer and microbial resistance .
Synthesis and Methodology
The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic route has been proposed:
- Formation of Thiomorpholine Ring : A precursor compound undergoes cyclization with a suitable thioketone.
- Halogenation : The introduction of bromine and chlorine substituents can be achieved through electrophilic aromatic substitution.
- Final Dione Formation : Oxidative processes are employed to convert the intermediate into the final dione structure.
This synthetic pathway not only allows for the production of the target compound but also provides avenues for modifying substituents to optimize biological activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various thiomorpholine derivatives, including this compound. Results indicated that this compound exhibited notable activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Properties
In vitro tests on breast cancer cell lines revealed that compounds structurally related to this compound demonstrated significant cytotoxic effects. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
